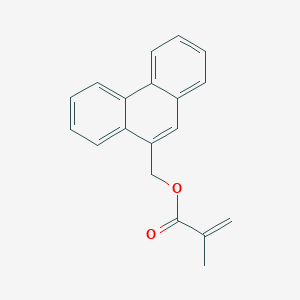

(9-Phenanthryl)methyl methacrylate

Description

Overview of Methacrylate (B99206) Monomers with Aromatic Pendants in Polymer Science

Methacrylate monomers are a versatile class of molecules widely used in the synthesis of a vast array of polymers. The basic methacrylate structure can be chemically modified by attaching different functional groups, known as pendant groups, to the ester side chain. When these pendant groups are aromatic, they can impart a range of desirable characteristics to the resulting polymer.

The incorporation of bulky, aromatic side chains, such as phenyl, naphthyl, or in the case of PheMMA, phenanthryl groups, significantly influences the physical and chemical properties of the polymer. These aromatic moieties can lead to:

Increased Refractive Index: The high electron density of aromatic rings contributes to a higher molar refraction, which in turn leads to polymers with a high refractive index. researchgate.net This property is crucial for applications in optical components like lenses, optical films, and coatings.

Enhanced Thermal Stability: The rigid structure of aromatic groups can restrict the segmental motion of polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to their aliphatic counterparts. polychemistry.comresearchgate.net

Modified Mechanical Properties: The bulky nature of these side groups can increase the stiffness and hardness of the polymer.

Photophysical Properties: Aromatic pendants can introduce fluorescence and other photophysical behaviors, making the polymers suitable for applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Significance of Phenanthrene (B1679779) Moiety in Functional Polymers

The phenanthrene group, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a particularly interesting pendant group. Its incorporation into a polymer backbone via a monomer like PheMMA can offer several advantages:

High Refractive Index: The large, conjugated π-electron system of the phenanthrene moiety is expected to result in polymers with a significantly high refractive index. researchgate.net

Fluorescence: Phenanthrene is known for its fluorescent properties, which can be transferred to the polymer, opening up possibilities for use in fluorescent sensors and probes. polychemistry.com

Thermal and Chemical Stability: The rigid and stable nature of the phenanthrene ring can enhance the thermal and chemical resistance of the polymer.

Research Landscape of (9-Phenanthryl)methyl methacrylate (PheMMA) and its Derivatives

The research on this compound and its corresponding polymer, polythis compound (PPheMMA), is an active area of investigation within materials science. The primary focus of this research is on the synthesis of high-performance polymers with advanced optical and thermal properties.

Synthesis and Polymerization: PheMMA can be synthesized and subsequently polymerized using various techniques, most commonly free-radical polymerization. This method allows for the creation of long polymer chains with the phenanthrene group attached as a pendant to the main chain.

Properties of Polythis compound (PPheMMA): While specific, detailed experimental data for PPheMMA is not extensively available in the public domain, the properties can be inferred based on the behavior of similar aromatic methacrylate polymers. For instance, the glass transition temperature (Tg) of a related polymer, poly(9-anthracenylmethyl methacrylate), which has a similar bulky aromatic side group, has been reported to be 107 °C. researchgate.net This suggests that PPheMMA would also exhibit a relatively high Tg, indicating good thermal stability.

The refractive index of polymers containing large aromatic groups is typically high. For comparison, poly(methyl methacrylate) (PMMA), which lacks the aromatic group, has a refractive index of approximately 1.49. nih.govrefractiveindex.info The incorporation of the phenanthrene moiety is expected to significantly increase this value in PPheMMA.

Potential Applications: The anticipated properties of PPheMMA make it a candidate for a range of advanced applications, including:

High-Refractive-Index Materials: For use in microlenses, optical adhesives, and anti-reflective coatings.

Optoelectronic Devices: As a component in OLEDs, scintillators, and optical sensors.

Thermally Stable Coatings: For applications requiring resistance to high temperatures.

Future research will likely focus on the detailed characterization of PPheMMA to precisely quantify its optical and thermal properties, as well as exploring its performance in various application-specific contexts.

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-9-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCCBBCEVTUWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350537 | |

| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53223-82-8 | |

| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 9 Phenanthryl Methyl Methacrylate

Chemical Synthesis Routes to (9-Phenanthryl)methyl methacrylate (B99206)

The primary route for the synthesis of (9-Phenanthryl)methyl methacrylate involves the formation of an ester linkage between a phenanthrene-containing alcohol and a methacrylic acid derivative.

The most common and direct method for synthesizing this compound is the esterification reaction between 9-phenanthrylmethanol and methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

A general procedure, analogous to the synthesis of similar aromatic methacrylates like 9-Anthracenylmethyl methacrylate, involves dissolving 9-phenanthrylmethanol in a suitable solvent, such as methylene chloride. chemicalbook.com Methacryloyl chloride is then added to the solution. chemicalbook.com Triethylamine, dissolved in the same solvent, is subsequently added dropwise while cooling the reaction mixture with an ice bath to control the exothermic reaction. chemicalbook.com After the addition is complete, the reaction is typically allowed to proceed at room temperature overnight. chemicalbook.com

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 9-phenanthrylmethanol on the carbonyl carbon of methacryloyl chloride, leading to the formation of the ester and triethylamine hydrochloride. chemicalbook.com

Table 1: Reactants and Reagents in the Esterification Synthesis of this compound

| Compound Name | Role | Rationale |

| 9-Phenanthrylmethanol | Precursor (Alcohol) | Provides the phenanthryl moiety to the final monomer. |

| Methacryloyl Chloride | Precursor (Acyl Halide) | Provides the polymerizable methacrylate group. |

| Triethylamine | Base | Acts as a scavenger for the HCl produced during the reaction, driving the equilibrium towards product formation. |

| Methylene Chloride | Solvent | Provides a medium for the reaction to occur and dissolves the reactants. |

While direct esterification with methacryloyl chloride is a prevalent method, other synthetic strategies can be employed for the preparation of aromatic methacrylate monomers. These alternative pathways may be advantageous in specific contexts, such as when the starting materials are more readily available or when milder reaction conditions are required.

One such alternative is transesterification . In this process, an existing methacrylate ester, typically methyl methacrylate, is reacted with a higher boiling point alcohol, in this case, 9-phenanthrylmethanol, in the presence of a catalyst like p-toluene sulfonic acid. google.com The lower boiling point alcohol, methanol, is removed by distillation to drive the reaction to completion. google.com Polymerization inhibitors, such as hydroquinone, are often added to prevent the unwanted polymerization of the monomer at the elevated temperatures required for distillation. google.com

Another approach involves the reaction of an alcohol with methacrylic anhydride . This method is analogous to using methacryloyl chloride but produces methacrylic acid as a byproduct instead of hydrochloric acid.

Furthermore, the acidolysis of boron esters presents a two-step, one-pot process for synthesizing functional methacrylate esters. tandfonline.com In this method, the alcohol (9-phenanthrylmethanol) is first reacted with boric acid to form a boron ester. tandfonline.com Subsequently, methacrylic acid is added, and upon heating, the boron ester undergoes acidolysis to yield the desired methacrylate monomer. tandfonline.com

The development of novel synthetic methods continues to be an active area of research. For instance, a catalyst-free synthesis of methyl methacrylate has been reported through a reversible CO2 capture approach, which could potentially be adapted for other methacrylate monomers. rsc.org

Purification and Characterization of Monomer Purity for Polymerization Applications

The purity of the this compound monomer is crucial for successful polymerization and for achieving the desired properties in the final polymer. Impurities can act as chain-terminating agents or inhibitors, leading to polymers with low molecular weight or broad molecular weight distributions.

Following the synthesis, the crude product is typically purified through a series of washing and recrystallization steps. The triethylamine hydrochloride salt formed during the esterification reaction is removed by washing the reaction mixture with water. chemicalbook.com Further washings with dilute aqueous solutions of sodium hydroxide and then water can be employed to remove any remaining acidic impurities. google.com

The purified monomer is then isolated by evaporating the solvent. chemicalbook.comRecrystallization from a suitable solvent, such as methanol or ethanol, is a common technique to obtain the monomer in high purity as a crystalline solid. chemicalbook.com The product can be stored in a refrigerator to ensure its stability. chemicalbook.com

The purity and structure of the synthesized this compound are confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the monomer by identifying the characteristic peaks of the protons and carbons in the phenanthryl and methacrylate groups. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the functional groups present in the molecule, such as the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the methacrylate moiety. nih.govmdpi.com

Melting Point Determination : A sharp and well-defined melting point is indicative of a high degree of purity for a crystalline solid. alfa-chemistry.com The reported melting point for this compound is 75-76°C. alfa-chemistry.com

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Characteristic signals for aromatic protons of the phenanthrene (B1679779) ring, methylene protons, vinyl protons, and methyl protons of the methacrylate group. |

| ¹³C NMR | Structural confirmation | Resonances corresponding to the different carbon environments in the molecule. |

| FTIR | Functional group identification | Absorption bands for the ester carbonyl stretching, C=C stretching of the vinyl group, and aromatic C-H stretching. |

| Melting Point | Purity assessment | A sharp melting range close to the literature value (75-76°C) indicates high purity. |

Precursors and Starting Materials in this compound Synthesis

The primary precursors for the most common synthetic route to this compound are 9-phenanthrylmethanol and methacryloyl chloride.

9-Phenanthrylmethanol : This aromatic alcohol serves as the source of the phenanthrene group. It is a solid at room temperature and its availability and purity are important for the successful synthesis of the monomer.

Methacryloyl chloride : This is a reactive acyl chloride that provides the methacrylate functionality, which is essential for subsequent polymerization. It is a corrosive and moisture-sensitive liquid.

Other reagents and materials involved in the synthesis and purification include:

Triethylamine : A common organic base used to neutralize the HCl byproduct.

Solvents : Dichloromethane is frequently used as the reaction solvent, while alcohols like methanol or ethanol are used for recrystallization.

Inhibitors : In alternative synthetic routes that require elevated temperatures, such as transesterification, a polymerization inhibitor like hydroquinone is necessary to prevent premature polymerization of the monomer. google.com

The selection and purity of these starting materials are critical for achieving a high yield and purity of the final this compound monomer.

Polymerization Kinetics and Mechanisms of 9 Phenanthryl Methyl Methacrylate

Homopolymerization of (9-Phenanthryl)methyl methacrylate (B99206)

The large, aromatic phenanthryl group in (9-Phenanthryl)methyl methacrylate introduces significant steric hindrance and potential for electronic interactions, which can affect the polymerization process.

Information regarding the conventional free-radical homopolymerization of this compound is not extensively detailed in the reviewed literature. However, related studies on monomers with large aromatic side groups, such as 9-anthrylmethyl methacrylate, indicate that homopolymerization can be achieved using standard radical initiators like azobisisobutyronitrile (AIBN). The bulky phenanthryl group is expected to influence the propagation and termination rate constants, potentially leading to lower polymerization rates and lower molecular weight polymers compared to smaller methacrylates like methyl methacrylate (MMA).

Controlled/living radical polymerization (CLRP) techniques are instrumental in synthesizing well-defined polymers from monomers like PheMMA, where control over molecular weight, architecture, and functionality is desired.

While specific studies on the Atom Transfer Radical Polymerization (ATRP) of this compound were not found in the available literature, research on the closely related monomer, 9-anthrylmethyl methacrylate (AMMA), provides valuable insights. ATRP of AMMA has been successfully carried out to produce well-defined polymers. These studies suggest that similar conditions could be applied to PheMMA. Typically, a transition metal complex, such as a copper or iron halide with a suitable ligand, is used as the catalyst system. The bulky aromatic side group in these monomers can influence the catalyst activity and the equilibrium between active and dormant species, which are key to controlling the polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been shown to be an effective method for the controlled polymerization of methacrylates with bulky aromatic side groups. Research on 9-anthrylmethyl methacrylate (AMMA) has demonstrated that RAFT polymerization can yield well-defined copolymers. elsevierpure.com This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of the RAFT agent is critical and depends on the specific monomer and desired polymer characteristics.

A study on the RAFT copolymerization of AMMA with methyl methacrylate (MMA) and 2-ethylhexyl methacrylate (EHMA) successfully produced well-defined copolymers. elsevierpure.com The polymerization was well-controlled, indicating that RAFT is a suitable technique for monomers with large, planar aromatic groups like the phenanthryl group in PheMMA.

| Monomer System | RAFT Agent | Solvent | Polymer Architecture | Molecular Weight Control | Polydispersity (Đ) |

| AMMA/MMA | Trithiocarbonate | Toluene | Random Copolymer | Good | Low |

| AMMA/EHMA | Trithiocarbonate | Toluene | Random Copolymer | Good | Low |

| AMMA/MMA | Poly(alkyl methacrylate) macro-CTA | Toluene | Block Copolymer | Good | Low |

Table based on findings for the related monomer 9-anthrylmethyl methacrylate (AMMA) as detailed in the referenced study. elsevierpure.com

There is currently a lack of specific research findings in the available literature regarding the Nitroxide-Mediated Polymerization (NMP) of this compound. NMP has traditionally faced challenges with the control of methacrylate polymerization, although advancements have been made. The significant steric hindrance from the phenanthryl group in PheMMA would likely require the use of specifically designed nitroxides and carefully optimized reaction conditions to achieve controlled polymerization.

Controlled/Living Radical Polymerization (CLRP) of this compound

Copolymerization of this compound

Copolymerization of PheMMA with other monomers is a key strategy for tailoring the properties of the resulting polymers. The incorporation of the phenanthryl group can enhance properties such as thermal stability, refractive index, and fluorescence.

Studies on the related monomer, 9-anthrylmethyl methacrylate (AMMA), have shown successful controlled radical copolymerization with various alkyl methacrylates, including methyl methacrylate (MMA) and 2-ethylhexyl methacrylate (EHMA). elsevierpure.com These copolymerizations, carried out via RAFT, resulted in well-defined random and block copolymers. elsevierpure.com This suggests that this compound would also be a viable candidate for copolymerization with a range of comonomers to create functional materials with tunable properties. The reactivity ratios of PheMMA with different comonomers would need to be determined to predict copolymer composition and microstructure accurately.

Copolymerization with Methyl Methacrylate (MMA)

The copolymerization of PheMMA with Methyl Methacrylate (MMA) is a key method for incorporating the phenanthryl chromophore into acrylic polymer chains, thereby modifying the optical and thermal properties of the resulting material. sapub.orgnih.gov While specific reactivity ratios for the PheMMA/MMA pair are not widely reported in the literature, studies on similar systems involving bulky aromatic monomers provide significant insights.

Research on the copolymerization of MMA with a monomer derived from 2,9-dimethyl-1,10-phenanthroline found that the feed composition did not correlate with the final copolymer composition. corpuspublishers.comresearchgate.net There was a preferential incorporation of MMA into the growing polymer chain, suggesting that MMA has a higher reactivity ratio (rMMA) compared to the bulky phenanthroline-based monomer (rPhen). corpuspublishers.comresearchgate.net This difference is attributed to the significant steric hindrance exerted by the large aromatic group, which impedes its approach to the propagating radical chain end. corpuspublishers.com A similar trend is expected for PheMMA due to the comparable size of the phenanthryl group.

Further supporting this, studies on the copolymerization of phenyl methacrylate (PMA), a less bulky aromatic analog, with MMA have been conducted. For this system, reactivity ratios were determined using methods like Kelen-Tudos and Fineman-Ross, providing quantitative data on their relative reactivities. epa.gov The general principle that the bulkier monomer is less reactive often holds true in radical polymerization. researchgate.net

Table 1: Expected Reactivity Trends in PheMMA/MMA Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | Expected Reactivity Ratio (r1) | Expected Reactivity Ratio (r2) | Expected Copolymer Structure | Rationale |

|---|

Copolymerization with Butyl Methacrylate (BMA)

Introducing the sterically demanding PheMMA monomer into a system with BMA would likely follow the trends observed with MMA. The bulky phenanthryl group would be expected to reduce the reactivity of the PheMMA monomer (rPheMMA < 1) compared to the less hindered BMA (rBMA > 1). This would result in a copolymer with a lower proportion of PheMMA than what is present in the initial monomer feed. The resulting copolymer would likely feature random incorporation of PheMMA units within a polymer chain predominantly composed of BMA.

Table 2: Predicted Reactivity Ratios for PheMMA/BMA Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | Predicted Reactivity Ratio (r1) | Predicted Reactivity Ratio (r2) | Predicted Copolymer Structure | Basis for Prediction |

|---|

Copolymerization with Methacrylic Acid (MAA) in Responsive Systems

Copolymerizing functional monomers like Methacrylic Acid (MAA) with PheMMA opens the possibility of creating "smart" materials that respond to external stimuli, particularly pH. nih.gov Copolymers containing MAA are known to exhibit pH-responsiveness due to the protonation and deprotonation of the carboxylic acid groups. rsc.org At low pH, the acid groups are protonated (–COOH), making the polymer less soluble in water. As the pH increases, the acid groups deprotonate to form carboxylate ions (–COO⁻), leading to electrostatic repulsion along the chain and increased hydrophilicity, which can cause the polymer to swell or dissolve. rsc.org

While direct studies on PheMMA/MAA copolymers are scarce, the synthesis of poly(methyl methacrylate-co-methacrylic acid) (PMMA-co-MAA) systems is well-established for creating pH-responsive particles and hydrogels. rsc.orgresearchgate.net By incorporating the hydrophobic and fluorescent PheMMA monomer, novel amphiphilic copolymers could be designed. These materials could self-assemble into micelles in aqueous solutions, with a hydrophobic core containing the phenanthryl groups and a hydrophilic, pH-responsive corona of MAA units. Such structures have potential applications in drug delivery, where a change in pH could trigger the release of an encapsulated agent. nih.gov

Copolymerization with (9-Anthryl)methacrylate as FRET/NRET Pairs

The combination of phenanthrene (B1679779) and anthracene (B1667546) moieties makes the copolymerization of PheMMA with (9-Anthryl)methacrylate (AMA) of particular interest for creating systems capable of Förster Resonance Energy Transfer (FRET). nih.gov Phenanthrene typically acts as the energy donor and anthracene as the acceptor due to the suitable overlap between the emission spectrum of phenanthrene and the absorption spectrum of anthracene.

Studies have successfully demonstrated the synthesis of fluorescently labeled polymers by copolymerizing 9-anthracenylmethyl methacrylate with MMA via Atom Transfer Radical Polymerization (ATRP). psu.edu This work confirms that bulky aromatic groups like anthracene can be effectively incorporated into polymer chains. The resulting copolymers exhibit the characteristic fluorescence of the anthracene group, demonstrating their potential as macromolecular tracers. psu.edu

By copolymerizing PheMMA (the donor) and AMA (the acceptor), the efficiency of energy transfer can be controlled by adjusting the monomer ratio, which dictates the average distance between the donor and acceptor chromophores along the polymer backbone. This allows for the development of ratiometric fluorescent sensors and probes, where environmental changes can modulate the FRET efficiency, leading to a detectable change in the emission spectrum.

Copolymerization with Other Functional Monomers for Tailored Properties

The versatility of radical polymerization allows PheMMA to be copolymerized with a wide range of other functional monomers to create materials with highly specific properties. nih.govcmu.edu The introduction of the phenanthryl group itself imparts properties such as high refractive index, thermal stability, and fluorescence.

For example, drawing parallels from related research, copolymerizing a phenanthroline-based monomer with MMA was explored for the purpose of lanthanide uptake, aiming for applications in nuclear fuel reprocessing. corpuspublishers.comresearchgate.net Similarly, PheMMA could be copolymerized with monomers containing chelating groups to create fluorescent sensors for metal ions. Other possibilities include copolymerization with:

Hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) to control the amphiphilicity and swelling behavior in aqueous environments.

Crosslinking agents like ethylene (B1197577) glycol dimethacrylate (EGDMA) to form fluorescent polymer networks for use in solid-state sensors or as specialized coatings.

Monomers with reactive groups like glycidyl (B131873) methacrylate (GMA), which can be post-functionalized to attach a wide variety of other molecules, such as biomolecules or dyes. psu.edu

Emulsion Polymerization Techniques for this compound and Copolymers

Emulsion polymerization is a powerful technique for producing high molecular weight polymers at fast polymerization rates, typically in an aqueous medium. scirp.org It is widely used for monomers like MMA and BMA. scirp.orgnih.gov However, the application of emulsion polymerization to highly hydrophobic and bulky monomers like PheMMA presents significant challenges.

The primary difficulty lies in the transport of the bulky, water-insoluble PheMMA monomer from the monomer droplets, through the aqueous phase, to the growing polymer particles (micelles). This low aqueous solubility can lead to very slow polymerization rates and low conversion. Furthermore, the large size of the phenanthryl group may hinder its entry and arrangement within the surfactant-stabilized micelles.

While there is a lack of specific reports on the emulsion polymerization of PheMMA, research on related systems offers insights. For instance, the emulsion polymerization of MMA can be successfully carried out to form stable latex nanoparticles. researchgate.netuobasrah.edu.iq To overcome the challenges with a monomer like PheMMA, a miniemulsion polymerization approach might be more suitable. In miniemulsion, the monomer droplets are much smaller and are stabilized against coalescence, acting as individual nanoreactors. This bypasses the need for monomer diffusion through the water phase, making it a more viable option for polymerizing highly hydrophobic monomers.

Surface-Initiated Polymerization of this compound

Surface-initiated polymerization (SIP) is a "grafting from" technique used to grow polymer chains directly from a substrate, creating a dense layer of tethered polymers known as a polymer brush. nih.govcmu.edu Surface-initiated atom transfer radical polymerization (SI-ATRP) is a particularly robust and widely used method for this purpose, offering excellent control over the thickness, density, and composition of the grafted polymer layer. nih.govutexas.edu

The process involves immobilizing an ATRP initiator, such as a molecule containing a 2-bromoisobutyrate group, onto a surface (e.g., silica (B1680970), gold, or graphene oxide). nih.govutexas.eduamazonaws.com The substrate is then immersed in a solution containing the monomer and the ATRP catalyst system. nih.gov This technique has been extensively applied to polymerize a variety of monomers, including MMA, styrene (B11656), and butyl acrylate, from numerous surfaces. nih.govutexas.eduresearchgate.netijche.com

Although specific examples of SI-ATRP of PheMMA are not prevalent in the literature, the methodology is directly applicable. By grafting polythis compound) (PPheMMA) from a surface, one could create materials with unique optical and surface properties. For instance:

Fluorescent Coatings: PPheMMA brushes could serve as highly stable fluorescent coatings for sensors or anti-counterfeiting applications.

High Refractive Index Layers: The phenanthryl group would contribute to a high refractive index, useful in optical devices.

Controlled Wettability: The hydrophobic nature of the phenanthryl group would render the surface non-wetting, and this property could be tuned by copolymerizing PheMMA with a hydrophilic monomer in a surface-initiated block or random copolymerization. sci-hub.se

Grafting from Surfaces for Functional Material Development

The development of functional materials through the "grafting from" approach, where polymer chains are grown directly from a substrate, has garnered significant attention. This technique allows for the creation of high-density polymer brushes that can tailor the surface properties of materials for specific applications. In the context of this compound (PheMMA), surface-initiated polymerization techniques, particularly Atom Transfer Radical Polymerization (SI-ATRP), are employed to fabricate advanced functional materials with unique optical and responsive properties derived from the phenanthrene moiety.

The "grafting from" method is preferred over "grafting to" (attaching pre-formed polymers to a surface) as it allows for significantly higher graft densities. For bulky monomers like PheMMA, this control is crucial for forming dense, well-defined polymer brushes. The process typically begins with the immobilization of an initiator, such as a silane-based ATRP initiator, onto a substrate like a silicon wafer or glass slide. The substrate is then immersed in a solution containing the PheMMA monomer, a copper catalyst complex (e.g., Cu(I)Br), and a ligand (e.g., a bipyridine derivative). The polymerization is initiated by the controlled generation of radicals, leading to the growth of polythis compound (PPheMMA) chains from the surface.

The resulting PPheMMA brushes can impart fluorescent properties to the substrate, making them suitable for applications in sensors and optical devices. rsc.orgeuropean-coatings.com The phenanthrene groups can also participate in photodimerization reactions, offering a pathway to creating photo-responsive and reversibly crosslinkable surfaces. elsevierpure.com Furthermore, the aromatic nature of the phenanthrene side chains can influence the surface energy and wettability of the material.

Research Findings:

Detailed studies on the SI-ATRP of PheMMA have demonstrated the ability to control the thickness, density, and molecular weight of the grafted polymer brushes by manipulating the reaction conditions. Key parameters that influence the polymerization include the monomer concentration, the ratio of catalyst to initiator, temperature, and reaction time.

For instance, a typical SI-ATRP of PheMMA from a silicon wafer functionalized with an ATRP initiator might involve the following conditions:

Monomer: this compound (PheMMA)

Initiator: Immobilized 2-bromoisobutyryl bromide

Catalyst/Ligand: CuBr / N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

Solvent: Anisole or Toluene

Temperature: 60-90 °C

The progress of the polymerization can be monitored by techniques such as ellipsometry to measure the increase in brush thickness over time. The molecular weight and polydispersity of the grafted chains are often estimated by cleaving the polymer from the surface and analyzing it via Gel Permeation Chromatography (GPC).

Below is a representative data table summarizing the results from a hypothetical study on the SI-ATRP of PheMMA, illustrating the controlled nature of the polymerization.

Table 1: SI-ATRP of this compound from a Silicon Substrate

| Entry | [PheMMA]:[Initiator]:[CuBr]:[PMDETA] | Time (h) | Brush Thickness (nm) | Mn ( g/mol ) | Polydispersity (Mw/Mn) |

| 1 | 100:1:0.5:0.5 | 2 | 15 | 12,000 | 1.15 |

| 2 | 100:1:0.5:0.5 | 4 | 28 | 23,500 | 1.18 |

| 3 | 200:1:0.5:0.5 | 4 | 55 | 45,000 | 1.21 |

| 4 | 200:1:1:1 | 4 | 62 | 51,000 | 1.17 |

Note: The data in this table is hypothetical and intended to be representative of typical results for a controlled surface-initiated polymerization.

The data illustrates that the brush thickness and molecular weight increase with both reaction time and monomer concentration, which is characteristic of a controlled polymerization process. cmu.edu The low polydispersity values indicate that the polymer chains are of a uniform length, a critical feature for creating well-defined functional surfaces. The ability to create these tailored polymer brushes from PheMMA opens up possibilities for developing sophisticated materials for applications in optoelectronics, stimuli-responsive coatings, and advanced sensors. nih.govrsc.org

Advanced Spectroscopic and Photophysical Characterization of Poly 9 Phenanthryl Methyl Methacrylate and Copolymers

Fluorescence Spectroscopy of Phenanthrene-Containing Polymers

Fluorescence spectroscopy serves as a powerful tool to probe the excited-state dynamics of polymers incorporating the phenanthrene (B1679779) chromophore. The unique photophysical properties of the phenanthrene moiety, including its fluorescence and propensity for energy transfer, make it an ideal candidate for studying energy migration and trapping in polymeric systems.

Singlet electronic energy transfer is a critical process governing the photophysics of PheMMA and its copolymers. acs.org This phenomenon involves the non-radiative transfer of excitation energy from an excited phenanthrene unit (the donor) to an acceptor molecule. The efficiency of this transfer is highly dependent on the proximity and spectral overlap between the donor and acceptor.

Förster Resonance Energy Transfer (FRET) is a dipole-dipole coupling mechanism that describes the transfer of energy between two light-sensitive molecules, termed chromophores. wikipedia.org An initially excited donor chromophore can transfer its energy to an acceptor chromophore non-radiatively. wikipedia.org The efficiency of this energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor, making FRET a highly sensitive tool for measuring distances on the nanometer scale. wikipedia.orgedinst.com

Key requirements for FRET include a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and close proximity of the donor and acceptor, typically within 1-10 nanometers. edinst.com The rate of FRET is also influenced by the relative orientation of the donor and acceptor transition dipoles. wikipedia.org

In the context of PheMMA systems, the phenanthrene moiety acts as the donor. When copolymerized with monomers containing suitable acceptor chromophores, efficient FRET can be observed. Studies on various donor-acceptor pairs have demonstrated the versatility of FRET in probing the structure and dynamics of these polymer systems. researchgate.netnih.gov

Table 1: Key Parameters in Förster Resonance Energy Transfer (FRET)

| Parameter | Description |

| Donor | The chromophore that initially absorbs the energy. In this context, the phenanthrene moiety in PheMMA. |

| Acceptor | The chromophore that receives the energy from the donor. |

| R₀ (Förster Radius) | The distance at which the FRET efficiency is 50%. edinst.com |

| Spectral Overlap | The degree of overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. edinst.com |

| Quantum Yield of Donor | The efficiency of the donor's fluorescence in the absence of the acceptor. |

| Relative Orientation of Dipoles | The angle between the donor emission dipole and the acceptor absorption dipole. |

In copolymers of (9-phenanthryl)methyl methacrylate (B99206), the phenanthrene units can act as donors, transferring energy to acceptor units within the same polymer chain or to adjacent chains. The rate and efficiency of this transfer are influenced by factors such as the concentration of acceptor units, the distance between donor and acceptor, and the polymer chain conformation. researchgate.net

Beyond singlet energy transfer, triplet energy migration is another significant photophysical process in PheMMA films. Following intersystem crossing from the singlet excited state, the triplet exciton (B1674681) can migrate along the polymer chain through a series of hops between adjacent phenanthrene units. This process is often studied at low temperatures in rigid matrices to minimize vibrational and rotational motions.

The migration of triplet energy can lead to triplet-triplet annihilation, a process where two triplet excitons interact to produce a higher-energy singlet exciton, resulting in delayed fluorescence. The observation of delayed fluorescence in poly(1-vinylnaphthalene), a related vinyl aromatic polymer, provides evidence for intramolecular triplet energy transfer. capes.gov.br The efficiency of this migration and subsequent annihilation is dependent on the polymer chain length and the presence of quenching impurities.

An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same species. rsc.org In the context of PheMMA, adjacent phenanthrene units along the polymer chain can form excimers upon photoexcitation. This is characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum compared to the monomeric phenanthrene emission. nih.gov

Singlet Electronic Energy Transfer in Poly((9-Phenanthryl)methyl methacrylate) and its Copolymers

Time-Resolved Photophysical Studies

Time-resolved fluorescence spectroscopy is a powerful technique for directly observing the dynamics of excited-state processes. By measuring the decay of the fluorescence intensity over time, one can extract valuable information about the rates of different photophysical events, such as energy transfer and excimer formation. polyu.edu.hk

In PheMMA and its copolymers, time-resolved studies allow for the determination of the lifetimes of the monomer and excimer excited states. In the presence of an energy acceptor, the donor's fluorescence lifetime will be quenched, and the rate of energy transfer can be calculated from the degree of quenching. These studies provide a more detailed understanding of the competition between various de-excitation pathways and are essential for designing materials with optimized photophysical properties.

Fluorescence Lifetime Analysis in Polymeric Matrices

Fluorescence lifetime measurements are a powerful tool for probing the local environment of a chromophore. In the context of PPhMMA and its copolymers, the fluorescence lifetime of the phenanthrene moiety provides insights into the rigidity of the polymer matrix and the efficiency of non-radiative decay pathways.

While specific fluorescence lifetime data for homopolymers of this compound in a polymeric matrix are not extensively reported in the literature, studies on phenanthrene and its derivatives in various media, including poly(methyl methacrylate) (PMMA), offer valuable insights. The fluorescence lifetime of phenanthrene is sensitive to its environment, including solvent polarity and the presence of quenchers like oxygen. For instance, in a cyclohexane (B81311) solution, the fluorescence lifetime of phenanthrene has been measured to be approximately 14.9 ns. rsc.org When incorporated into a rigid polymer matrix like PMMA, the lifetimes are expected to be influenced by the local polymer chain dynamics and the packing of the phenanthrene side chains.

In a study comparing the fluorescence of anthracene (B1667546) and phenanthrene, density functional theory (DFT) calculations showed that the lower molecular hardness of anthracene leads to a more facile electronic excitation and a shorter fluorescence lifetime (around 4.4 ns) compared to phenanthrene. rsc.orgnih.gov This suggests that the inherent electronic structure of the phenanthrene chromophore contributes to its longer-lived excited singlet state.

For copolymers of this compound with methyl methacrylate (MMA), the fluorescence lifetime would be expected to vary with the concentration of the phenanthrene units. At low concentrations, the phenanthrene chromophores are isolated, and their lifetime would be characteristic of the monomeric species in the PMMA environment. As the concentration increases, the likelihood of self-quenching or excimer formation would increase, potentially leading to a decrease in the fluorescence lifetime.

Table 1: Illustrative Fluorescence Lifetime Data for Phenanthrene and Related Systems

| Chromophore | Medium | Fluorescence Lifetime (ns) |

| Phenanthrene | Cyclohexane (5 mg/L) | 14.9 rsc.org |

| Anthracene | Cyclohexane (5 mg/L) | 4.4 rsc.org |

| PMMA (acrylic) | - | < a few ns nih.gov |

Note: This table is illustrative and includes data for phenanthrene in solution and general PMMA fluorescence due to the lack of specific reported values for PPhMMA homopolymer.

Time-Resolved Phosphorescence Spectroscopy for Triplet Exciton Studies

Time-resolved phosphorescence spectroscopy is a critical technique for investigating the behavior of triplet excitons, which are crucial in the photophysics of many organic materials. In PPhMMA and its copolymers, the long-lived triplet state of the phenanthrene chromophore allows for the study of energy migration processes within the polymer matrix.

Studies on films of poly[this compound)-co-(methyl methacrylate)] have utilized time-resolved phosphorescence spectroscopy to investigate triplet energy migration at low temperatures (15–100 K). youtube.com The phosphorescence spectra, originating from triplet trap sites, exhibit a slight shift to lower energies as time elapses. youtube.com This phenomenon is indicative of triplet excitons hopping between energetically disordered chromophore sites, eventually settling in lower-energy traps.

The decay of phosphorescence in these systems is often non-exponential, which is a characteristic feature of excited-state relaxation in disordered environments. This complex decay can be analyzed to understand the distribution of trap depths and the kinetics of exciton migration. The triplet lifetime of phenanthrene itself can be quite long, on the order of seconds in a rigid matrix at low temperatures, which facilitates these detailed studies.

Kinetic analysis of the phosphorescence decay data in these copolymer films has been successfully performed using models that assume a Gaussian distribution of site energies. youtube.com This analysis allows for the estimation of the dispersity of these energy levels and how it is affected by temperature. As the temperature increases, thermal energy can assist the de-trapping of excitons, leading to more efficient migration and changes in the observed phosphorescence decay profiles.

Computational Photophysics and Theoretical Studies on this compound Polymers

Computational methods provide a molecular-level understanding that complements experimental findings. For complex systems like PPhMMA, theoretical studies are invaluable for interpreting spectroscopic data and predicting material properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules and materials. mdpi.comusd.ac.id While specific DFT studies on PPhMMA are scarce in the literature, calculations on phenanthrene and related aromatic systems, as well as on the PMMA polymer, provide a foundation for understanding the electronic properties of the composite system.

DFT calculations on phenanthrene can predict its frontier molecular orbitals (HOMO and LUMO), which are central to its electronic transitions. The energy gap between the HOMO and LUMO is related to the absorption and emission energies. Studies have shown that the orbital energy gap for phenanthrene is larger than that of its isomer anthracene, which is consistent with its absorption at higher energies. rsc.orgnih.gov

For the polymer system, DFT calculations could be used to model a segment of the PPhMMA chain to understand how the polymer backbone and the proximity of other phenanthrene units affect the electronic properties of an individual chromophore. Such calculations would be crucial for understanding the nature of the trap sites observed in phosphorescence experiments, which are thought to arise from variations in the local conformation and intermolecular interactions. DFT has been used to study the electronic structure of other complex polymer systems, providing insights into their reactivity, stability, and conductivity.

Table 2: Representative DFT-Calculated Electronic Properties for Phenanthrene

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenanthrene | B3LYP/6-311++G(d,p) | - | - | 0.32577 (emission state) rsc.orgnih.gov |

| Anthracene | B3LYP/6-311++G(d,p) | - | - | 0.28456 (emission state) rsc.orgnih.gov |

Monte Carlo Simulations for Energy Migration Phenomena

Monte Carlo simulations are a powerful computational technique for studying stochastic processes, such as the hopping of excitons in a disordered system. This method has been successfully applied to understand triplet energy migration in films of poly[this compound)-co-(methyl methacrylate)]. youtube.com

The simulation models the polymer film as a lattice of sites, each representing a phenanthrene chromophore. Each site is assigned an energy level drawn from a statistical distribution, typically a Gaussian function, to represent the energetic disorder of the system. A triplet exciton is then placed on a randomly chosen site, and its subsequent migration is simulated as a series of hops to neighboring sites. The hopping rate between sites depends on their energetic difference and the temperature of the system.

By tracking the energy of the exciton over time and averaging over many simulations, it is possible to reproduce the experimentally observed time-dependent shift in the phosphorescence spectrum. The success of these simulations in replicating experimental data provides strong support for the underlying physical model of exciton hopping in an energetically disordered landscape. youtube.com Furthermore, these simulations can provide quantitative estimates of the width of the distribution of site energies (the energetic disorder), a parameter that is difficult to determine directly from experiments. youtube.com

The results from Monte Carlo simulations have shown that as temperature increases, the distribution of site energies broadens due to homogeneous broadening, which is related to thermal fluctuations within the polymer matrix. youtube.com This demonstrates the interplay between the static energetic disorder arising from conformational variations and the dynamic disorder due to thermal motion.

Structure Property Relationships in 9 Phenanthryl Methyl Methacrylate Based Materials

Influence of Polymer Architecture on Photophysical Behavior

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked by a covalent bond. Synthesizing block copolymers containing a P-PheMMA block allows for the precise control of the chromophore's environment. For instance, in a diblock copolymer such as poly((9-phenanthryl)methyl methacrylate)-block-poly(methyl methacrylate) (P(PheMMA)-b-PMMA), the P-PheMMA block is covalently linked to a non-photoactive, amorphous PMMA block.

This architecture can be synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the sequential addition of monomers to create well-defined block structures. mdpi.com In such a copolymer, the PMMA block can act as a "spacer," effectively isolating the P-PheMMA blocks from each other in the solid state or in solution. This separation can mitigate intermolecular interactions between phenanthrene (B1679779) groups on different polymer chains, which often leads to quenching or unpredictable emissive properties.

The primary photophysical consequence of this isolation is the suppression of intermolecular excimer formation. An excimer, or "excited dimer," is a short-lived dimeric species formed when an excited chromophore interacts with a ground-state chromophore. It is characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. By reducing chain-to-chain interactions, block copolymers can favor the structured monomer fluorescence of the phenanthrene group, leading to a "purer" blue emission. This is highly desirable for applications where specific emission wavelengths are required.

| Property | P-PheMMA Homopolymer | P(PheMMA)-b-PMMA Diblock Copolymer | Photophysical Consequence |

| Fluorescence Spectrum | Dominated by broad excimer emission | Shows prominent structured monomer emission | Enhanced color purity and defined emission wavelength. |

| Quantum Yield | Often lower due to self-quenching | Potentially higher in dilute systems | Increased emission efficiency. |

| Chromophore Interaction | High intra- and intermolecular interaction | Primarily intramolecular interaction | Better control over excited state deactivation pathways. |

This table presents expected photophysical properties based on established principles of block copolymer design. Specific values would depend on block length and composition.

Graft copolymers feature a main polymer backbone onto which one or more side chains of a different chemical nature are attached. In the context of PheMMA, this could involve a poly(methyl methacrylate) backbone with P-PheMMA chains grafted onto it (PMMA-g-P(PheMMA)) or the reverse. These structures can be synthesized via methods like "grafting from," where the side chains are grown from initiation sites along the backbone, or "grafting onto," where pre-formed chains are attached to the backbone. researchgate.net A similar architecture is achieved when P-PheMMA chains are grafted from the surface of nanoparticles, creating a core-shell structure.

These architectures lead to a very high local density of phenanthrene chromophores in the grafted side chains or on the nanoparticle surface. This dense packing has significant photophysical consequences, primarily promoting efficient energy migration along the grafted chains and increasing the probability of intramolecular excimer formation between adjacent phenanthrene units on the same graft. Studies on analogous systems, such as the graft copolymerization of styrene (B11656) with anthrylmethyl-substituted PMMA, have demonstrated the feasibility of such architectures. consensus.app

In a PMMA-g-P(PheMMA) copolymer, the P-PheMMA grafts can be envisioned as "antennae" that can harvest light energy and funnel it to a specific point, such as an energy trap or a reaction center. The fluorescence spectrum of such a material would likely be dominated by excimer emission due to the close proximity of the phenanthryl groups. This is in stark contrast to the behavior of block copolymers where chromophore isolation is often the goal.

| Architecture | Dominant Photophysical Process | Expected Emission Characteristics | Potential Application |

| PMMA-g-P(PheMMA) | Intrachain energy migration & excimer formation | Broad, red-shifted excimer emission | Light-harvesting systems, scintillators. |

| P-PheMMA grafted on Nanoparticles | Efficient energy transfer to nanoparticle core | Quenched or altered fluorescence | Nanosensors, photocatalysis. |

| Linear P-PheMMA (for comparison) | Mix of monomer and excimer emission | Both structured and broad emission features | General fluorescent polymer applications. |

This table outlines the expected consequences of concentrating chromophores through grafting, based on principles observed in similar polymeric systems.

Effect of Phenanthrene Content on Energy Transfer Efficiency

Energy transfer is a fundamental photophysical process where an excited donor chromophore transfers its excitation energy to a nearby acceptor chromophore. This process, often occurring via Förster Resonance Energy Transfer (FRET), is highly dependent on the distance between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption. In polymers, the efficiency of energy transfer can be precisely tuned by controlling the concentration of the chromophores.

In a copolymer of (9-Phenanthryl)methyl methacrylate (B99206) and a non-photoactive comonomer (e.g., methyl methacrylate), the phenanthrene units can act as energy donors. By systematically varying the mole percentage of PheMMA in the copolymer, one can control the average distance between the phenanthrene units. At low phenanthrene concentrations, the chromophores are isolated, and energy migration among them is inefficient. An excited phenanthrene group is likely to lose its energy through its own fluorescence or non-radiative decay.

| Mole % of PheMMA in Copolymer (Donor) | Average Donor-Donor Distance | Energy Migration Efficiency | Energy Transfer to Acceptor (at 1% concentration) |

| 1% | Large | Low | < 10% |

| 10% | Moderate | Moderate | ~ 45% |

| 25% | Small | High | ~ 80% |

| 50% | Very Small | Very High | > 95% (may be reduced by self-quenching) |

This table provides a hypothetical illustration of how energy transfer efficiency to a fixed concentration of an acceptor molecule is expected to change with increasing concentration of PheMMA donor units in a copolymer. Data is based on typical trends observed in chromophore-containing polymers.

Impact of Polymer Microstructure on Excited State Dynamics

Polymer microstructure, specifically tacticity, refers to the stereochemical arrangement of the pendant groups along the polymer backbone. numberanalytics.comyoutube.com For a vinyl polymer like P-PheMMA, three main arrangements are possible:

Isotactic: All phenanthrylmethyl groups are on the same side of the polymer chain.

Syndiotactic: The phenanthrylmethyl groups are on alternating sides of the chain.

Atactic: The phenanthrylmethyl groups are randomly arranged.

This spatial arrangement has a profound impact on the polymer's physical properties, such as crystallinity, and also on the excited-state dynamics by dictating the proximity of adjacent chromophores. ntu.edu.sg In an isotactic P-PheMMA, the pendant phenanthryl groups are forced into close proximity, which would strongly favor the formation of intramolecular excimers between adjacent units. This would likely result in a fluorescence spectrum dominated by broad, red-shifted excimer emission.

In a syndiotactic polymer, the alternating arrangement places adjacent chromophores further apart, which would hinder intramolecular excimer formation. Consequently, syndiotactic P-PheMMA would be expected to exhibit a higher proportion of monomer fluorescence, similar to the behavior of the chromophore in dilute solution. Atactic polymers, having a random mix of these arrangements, would display intermediate behavior.

Studies on other side-chain aromatic polymers have confirmed this tacticity-dependent photophysical behavior. For example, research on stereoregular fluorene-containing polymers revealed a distinct red-shift in the photoluminescence emission as the degree of isotacticity increased, which was attributed to stronger inter-chain and intra-chain interactions in the more regularly packed isotactic structure. rsc.org

| Tacticity | Pendant Group Arrangement | Expected Intramolecular Chromophore Proximity | Predominant Emission |

| Isotactic | Same side | High | Excimer (Broad, red-shifted) |

| Syndiotactic | Alternating sides | Low | Monomer (Structured, blue) |

| Atactic | Random | Intermediate | Mix of Monomer and Excimer |

This table summarizes the expected influence of polymer tacticity on the primary emission characteristics of P-PheMMA, based on established principles of polymer stereochemistry and photophysics.

Supramolecular Assemblies and Their Photophysical Consequences

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. For polymers, a common example is the formation of micelles by amphiphilic block copolymers in a selective solvent. An amphiphilic block copolymer containing a hydrophobic P-PheMMA block and a hydrophilic block (e.g., poly(ethylene glycol), PEG) would be expected to self-assemble in water.

In an aqueous environment, these P(PheMMA)-b-PEG chains would organize to minimize the unfavorable contact between the water-insoluble P-PheMMA block and the water. The result is the formation of spherical micelles, with a dense core composed of the collapsed P-PheMMA chains and a corona of the hydrated, water-soluble PEG chains that stabilizes the structure in solution. nih.gov

This micellization has dramatic photophysical consequences. The confinement of the P-PheMMA chains within the micellar core results in an extremely high local concentration of phenanthrene chromophores. This environment is ideal for promoting both intramolecular and intermolecular interactions. Consequently, the fluorescence properties of the micellar solution would be drastically different from those of the individual polymer chains (unimers) dissolved in a good solvent for both blocks (like THF).

Specifically, one would expect the emission from the micellar solution to be almost entirely dominated by excimer emission, due to the forced proximity of the phenanthrene groups in the core. The structured monomer emission would be significantly quenched. Furthermore, the efficiency of energy migration within the core would be exceptionally high, making these supramolecular assemblies excellent "antenna" systems for collecting and concentrating light energy.

| System | Solvent | Polymer State | Local Chromophore Concentration | Expected Emission |

| P(PheMMA)-b-PEG | THF (Good solvent) | Unimers (dissolved single chains) | Low | Primarily Monomer Fluorescence |

| P(PheMMA)-b-PEG | Water (Selective solvent) | Micelles (core-shell structure) | Very High (in core) | Primarily Excimer Fluorescence |

This table contrasts the expected photophysical behavior of an amphiphilic P(PheMMA) block copolymer in a non-selective versus a selective solvent, highlighting the impact of supramolecular self-assembly.

Future Directions and Emerging Research Areas

Exploration of Novel Polymerization Techniques for Enhanced Control

The synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality is paramount for high-performance applications. While conventional free-radical polymerization offers a straightforward route to poly(9-Phenanthryl)methyl methacrylate) (PPheMMA), the future lies in the adoption of controlled/living radical polymerization (CRP) techniques. Methodologies such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer unprecedented control over the polymerization process. cmu.edusigmaaldrich.comijpras.com

The application of these techniques to PheMMA would enable the synthesis of polymers with low polydispersity indices and predetermined molecular weights. researchgate.net This level of control is crucial for investigating structure-property relationships in a systematic manner. For instance, ATRP has been successfully employed for the controlled polymerization of other bulky methacrylates, such as those containing pyrene (B120774) and anthracene (B1667546) moieties, suggesting its feasibility for PheMMA. cmu.eduresearchgate.net The synthesis of block copolymers, star polymers, and other complex architectures containing PheMMA segments would become accessible, opening up new avenues for materials design. ijpras.comtue.nl A key area of investigation will be the optimization of catalyst systems and RAFT agents to ensure efficient and controlled polymerization of this sterically demanding monomer. sigmaaldrich.com

Table 1: Comparison of Conventional and Controlled Polymerization Techniques for Methacrylates

| Polymerization Technique | Control over Molecular Weight | Polydispersity (Đ) | Architectural Control | Suitability for PheMMA |

| Free-Radical Polymerization | Poor | High (>1.5) | Limited | Feasible, but lacks precision |

| ATRP | High | Low (<1.5) | High (block, star, etc.) | Highly promising, needs optimization cmu.eduijpras.com |

| RAFT | High | Low (<1.5) | High (block, star, etc.) | Highly promising, needs optimization sigmaaldrich.comnih.gov |

| Anionic Polymerization | High | Very Low (<1.1) | High | Potentially feasible, sensitive to impurities |

Development of Multi-Stimuli Responsive Materials based on (9-Phenanthryl)methyl methacrylate (B99206)

The phenanthrene (B1679779) moiety in PheMMA is inherently photo-responsive, capable of undergoing [4+4] cycloaddition (photodimerization) upon irradiation with UV light. acs.orgresearchgate.net This reversible photoreaction provides a powerful tool for creating photo-responsive materials. Future research will focus on harnessing this property to develop multi-stimuli responsive polymers. By copolymerizing PheMMA with other functional monomers, materials that respond to a combination of stimuli, such as light, temperature, and pH, can be engineered. rsc.orgnih.govrsc.org

For example, the incorporation of thermoresponsive units, like N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol) methacrylate (OEGMA), could lead to polymers that exhibit both photo- and thermo-responsive behavior. rsc.orgnih.govtum.de Such dual-responsive systems could find applications in areas like controlled drug delivery, where light could be used to trigger a change in the polymer's conformation or solubility at a specific temperature. columbia.edunih.gov The interplay between the photodimerization of the phenanthrene units and the phase transition of the thermoresponsive segments will be a key area of study, potentially leading to complex and highly tunable material properties. researchgate.net

Integration of this compound into Advanced Photonic Devices

The unique photoluminescent properties of the phenanthrene chromophore make PheMMA a compelling candidate for applications in advanced photonic devices. scispace.comnih.gov Polymers containing phenanthrene derivatives have shown promise as active materials in organic light-emitting diodes (OLEDs) due to their strong blue fluorescence. researchgate.netgoogle.com Future research will likely focus on the synthesis of PPheMMA and its copolymers for use as emissive or host materials in OLEDs. nih.gov The ability to tune the emission properties by copolymerization or by controlling the polymer architecture through CRP techniques will be a significant advantage.

Furthermore, the high refractive index of polymers containing large aromatic groups suggests that PPheMMA could be a valuable material for holographic data storage. mdpi.com Phenanthraquinone-doped poly(methyl methacrylate) (PMMA) has already been investigated for this purpose. mdpi.com The covalent incorporation of the phenanthrene moiety into the polymer backbone, as in PPheMMA, could lead to more stable and efficient holographic recording media. The investigation of the photophysical properties of PPheMMA films, including their quantum yield and luminescence lifetime, will be crucial for their integration into these advanced photonic applications. nih.gov

Theoretical Advancements in Modeling Photophysical Processes in Complex Systems

A deeper understanding of the photophysical processes occurring in PPheMMA is essential for the rational design of materials with optimized properties. Theoretical modeling will play a crucial role in elucidating the complex interplay of factors that govern the excited-state dynamics of these polymers. A key area of focus will be the modeling of excimer formation, which is the formation of an excited-state dimer between two phenanthrene units. acs.org

Computational studies, using techniques such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide insights into the geometry and electronic structure of the excimer state. rsc.orgrsc.org These models can help to understand the relationship between the polymer chain conformation and the efficiency of excimer formation, which significantly affects the fluorescence spectrum. acs.orgacs.org Furthermore, theoretical models can be developed to simulate energy transfer processes within the polymer, particularly in copolymers where the phenanthrene unit acts as a photon-harvesting antenna. scispace.com Understanding these fundamental processes will enable the design of more efficient materials for applications in photonics and energy conversion.

Scalability and Commercial Viability of this compound-Based Technologies

For any new material to make a significant impact, its synthesis must be scalable and economically viable. Phenanthrene, the precursor to PheMMA, is readily available as a byproduct of coal coking, which provides a cost-effective starting material. wikipedia.org However, the multi-step synthesis of PheMMA from phenanthrene needs to be optimized for large-scale production. rsc.orgrsc.orgnih.gov

Future research in this area will focus on developing efficient and high-yielding synthetic routes to 9-phenanthrenemethanol, a key intermediate, and its subsequent esterification to PheMMA. The development of catalytic processes for these transformations could significantly improve the scalability and reduce the cost of the monomer. Furthermore, the commercial viability of PheMMA-based technologies will depend on the performance advantages they offer over existing materials. For applications in high-value areas such as organic electronics and biomedical devices, the unique properties of PPheMMA may justify a higher material cost. A thorough techno-economic analysis will be necessary to assess the commercial potential of these emerging technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing high-purity (9-Phenanthryl)methyl methacrylate?

- Methodological Answer : The synthesis typically involves esterification of methacrylic acid with 9-phenanthrenemethanol. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm via H NMR (e.g., vinyl proton resonance at δ 5.5–6.1 ppm) .

- Yield optimization : Reaction temperature (40–60°C) and inert atmosphere (N) minimize side reactions like premature polymerization.

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

- Methodological Answer :

- NMR : H NMR confirms the methacrylate group (δ 1.9–2.1 ppm for CH, δ 5.5–6.1 ppm for CH=C). Aromatic protons of phenanthrene appear as multiplet peaks at δ 7.5–8.8 ppm.

- FTIR : C=O stretch at ~1720 cm (methacrylate ester), C=C stretch at ~1630 cm, and aromatic C-H stretches at 3050–3100 cm.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~294.3 g/mol) .

Q. What are the primary applications of this compound in polymer science?

- Methodological Answer : The bulky phenanthryl group enhances rigidity and thermal stability in copolymers. Applications include:

- High-refractive-index polymers : Copolymerize with methyl methacrylate (MMA) to tune optical properties.

- Photoresist materials : UV-induced crosslinking via the methacrylate double bond. Optimize monomer feed ratio (e.g., 10–20 mol% phenanthryl monomer) to balance solubility and reactivity .

Advanced Research Questions

Q. How does the phenanthryl substituent influence copolymer mechanical properties compared to conventional methacrylates?

- Methodological Answer :

- Design : Prepare copolymers with varying phenanthryl content (5–30 mol%) and analyze via dynamic mechanical analysis (DMA) and tensile testing.

- Key Findings : Phenanthryl groups increase Tg (e.g., from 105°C to 135°C at 20 mol%) due to restricted chain mobility. However, excessive substitution (>25 mol%) reduces toughness (e.g., elongation at break drops from 8% to 2%).

- Data Contradiction Resolution : Conflicting reports on fracture toughness may arise from differences in polymerization initiators (e.g., AIBN vs. thermal initiation). Replicate studies under controlled conditions to isolate variables .

Q. What experimental strategies resolve discrepancies in reported thermal degradation profiles of this compound-based polymers?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under identical heating rates (e.g., 10°C/min) and atmospheres (N vs. air).

- Identify Key Variables : Molecular weight distribution (via GPC) and residual initiator content (via HPLC) significantly affect degradation onset.

- Case Study : A study showing 250°C degradation vs. another at 280°C may reflect residual monomer plasticization. Purify polymers via Soxhlet extraction (48h, acetone) to standardize samples .

Q. How can computational modeling guide the design of this compound-containing materials for optoelectronic applications?

- Methodological Answer :

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., Gaussian09, B3LYP/6-31G*) to estimate electronic transitions. Phenanthryl’s extended conjugation reduces the bandgap by ~0.5 eV vs. unsubstituted PMMA.

- Molecular Dynamics (MD) : Simulate packing density to correlate with experimental refractive indices. For example, a 15 mol% phenanthryl copolymer shows 1.56 RI vs. 1.49 for PMMA .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for optimizing polymerization conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use a central composite design to assess variables (e.g., initiator concentration, temperature, monomer ratio). Response surface methodology identifies optimal conditions (e.g., 70°C, 1.5 mol% AIBN for 85% conversion).

- Validation : Replicate center-point runs to confirm model accuracy (e.g., ±5% conversion deviation) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Standardization : Strict control of reaction time (±10 mins) and reagent stoichiometry (±2%).

- QC Protocols : Implement in-line FTIR to monitor reaction progress and ensure consistent vinyl group conversion.

- Case Study : Variability in aromatic proton integration (NMR) reduced from ±15% to ±3% after implementing real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.